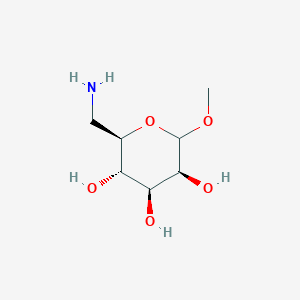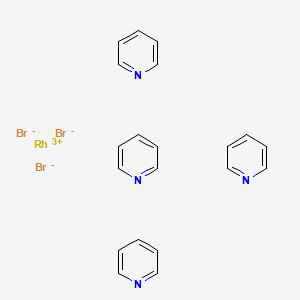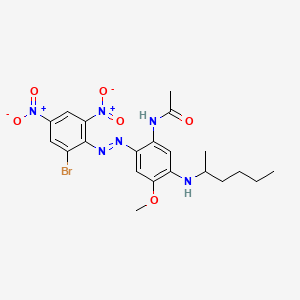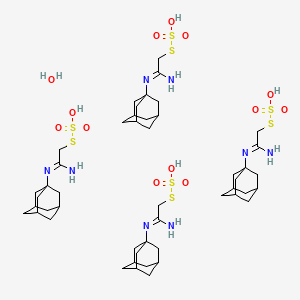
Methyl 6-amino-6-deoxy-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-6-deoxy-D-mannopyranoside is a derivative of mannose, a simple sugar This compound is characterized by the presence of an amino group at the sixth carbon position, replacing the hydroxyl group typically found in mannose
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the use of nitrous acid for the deamination of methyl 4-amino-4,6-dideoxy-2,3-O-isopropylidene-α-L-talopyranoside, resulting in the formation of methyl 6-deoxy-2,3-O-isopropylidene-α-L-mannopyranoside .
Industrial Production Methods
Industrial production methods for Methyl 6-amino-6-deoxy-D-mannopyranoside are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-amino-6-deoxy-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for deamination, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
Major products formed from these reactions include nitroso and nitro derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-amino-6-deoxy-D-mannopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its interactions with biological molecules, particularly in the context of glycosylation processes.
Industry: Used in the synthesis of specialty chemicals and as a precursor for various industrial processes
Mécanisme D'action
The mechanism of action of Methyl 6-amino-6-deoxy-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The amino group at the sixth position allows it to form unique interactions with these targets, influencing various biochemical pathways. This compound can act as a competitive inhibitor of mannose-binding proteins, affecting processes like cell signaling and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl α-D-mannopyranoside: A similar compound without the amino group at the sixth position.
Methyl 6-deoxy-α-D-mannopyranoside: Lacks the amino group but has a similar structure.
Methyl 4-amino-4,6-dideoxy-α-D-mannopyranoside: Another derivative with an amino group at a different position.
Uniqueness
Methyl 6-amino-6-deoxy-D-mannopyranoside is unique due to the presence of the amino group at the sixth position, which imparts distinct chemical and biological properties. This structural modification allows it to participate in specific reactions and interactions that are not possible with its analogs .
Propriétés
Formule moléculaire |
C7H15NO5 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
(2R,3S,4S,5S)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H15NO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4-,5+,6+,7?/m1/s1 |
Clé InChI |
BJYPUAVFYCRNFH-BWSJPXOBSA-N |
SMILES isomérique |
COC1[C@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CN)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)

![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)




